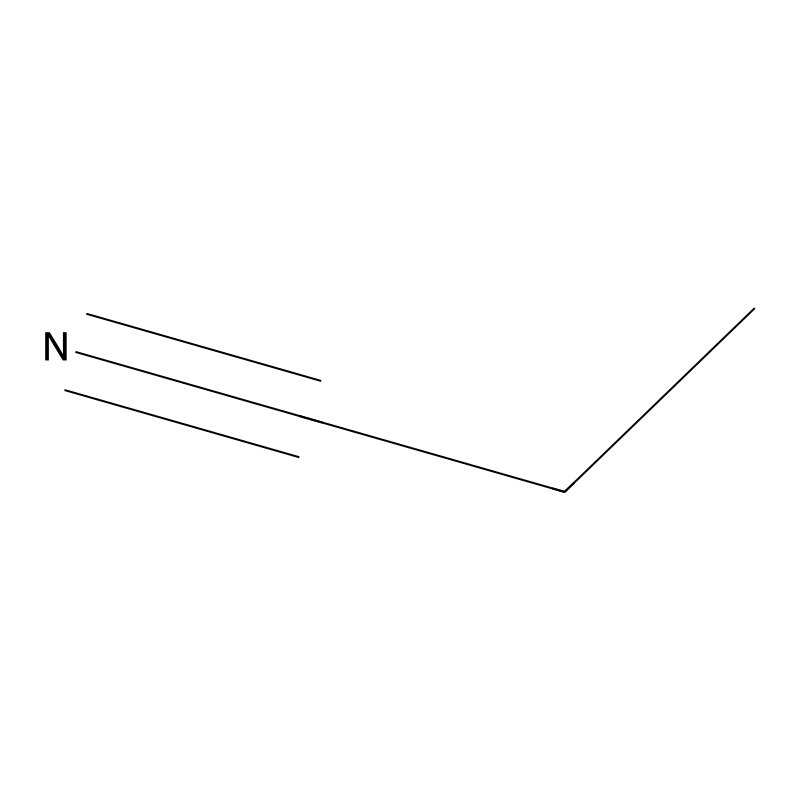

Propionitrile

CH3CH2CN

C3H5N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH2CN

C3H5N

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.87 M

Miscible with ether, alcohol

In water, 1.03X10+5 mg/l @ 25 °C.

Solubility in water, g/100ml at 20 °C: 10 (good)

11.9%

Synonyms

Canonical SMILES

Solvent

Propionitrile is a valuable solvent due to its unique properties:

- High boiling point (97 °C): Allows for evaporation at higher temperatures compared to other solvents, making it suitable for various applications like crystallization and distillation .

- Polarity: Offers good solvating power for a variety of nonpolar and polar compounds, including fats, oils, and inorganic salts .

- Miscibility with water: Allows for extraction and purification of water-insoluble compounds .

These characteristics make propionitrile useful in various research areas, including:

- Organic synthesis: As a reaction medium for numerous organic reactions, including the synthesis of pharmaceuticals, dyes, and polymers .

- Recrystallization: For purifying various organic compounds, particularly steroids .

- Electrochemistry: As a solvent for electrolytes in non-aqueous batteries and supercapacitors .

- Chromatography: As a mobile phase in high-performance liquid chromatography (HPLC) for separating various organic molecules .

Chemical Intermediate

Propionitrile serves as a starting material for the synthesis of various other important chemicals, including:

- Acetonitrile: A widely used solvent in organic synthesis and analytical chemistry .

- Cyanoacetic acid: An important building block for the synthesis of pharmaceuticals and other organic molecules .

- Propionamide: Used in the production of various polymers and plasticizers .

Other Applications

Propionitrile finds use in other scientific research domains:

Propionitrile, also known as ethyl cyanide or propanenitrile, is an organic compound with the chemical formula CH₃CH₂CN. It is classified as a simple aliphatic nitrile and appears as a colorless, water-soluble liquid. Propionitrile is notable for its use as a solvent and as a precursor in the synthesis of various organic compounds, particularly propylamines through hydrogenation processes .

Propionitrile is a flammable liquid with a low flash point, posing a fire hazard. It is also moderately toxic upon inhalation, skin contact, or ingestion. Exposure can cause irritation of the eyes, skin, and respiratory system, along with nausea, vomiting, and central nervous system effects [].

Safety Precautions:

- Handle propionitrile in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.

- Avoid contact with skin and eyes.

- Store propionitrile in a cool, dry place away from heat and ignition sources.

- Properly dispose of waste according to local regulations.

- Hydrogenation: It can be converted into propylamines through hydrogenation, making it an important intermediate in organic synthesis .

- Aldol Reaction: The nitrile aldol reaction with benzophenone followed by reduction with lithium aluminum hydride yields 2-MDP, which has potential applications in appetite suppression and antidepressant therapies .

- Electrodimerisation: It is also produced as a byproduct during the electrodimerisation of acrylonitrile to adiponitrile .

Propionitrile exhibits significant biological activity, primarily due to its toxicity. The compound releases cyanide upon metabolism, which can lead to severe physiological effects including:

- Cyanide Toxicity: Acute exposure can result in symptoms such as hypertension, tachycardia, and potentially fatal outcomes due to oxygen deprivation in tissues .

- Irritation: It is known to irritate the skin and mucous membranes, causing lacrimation and burning sensations upon contact .

The synthesis of propionitrile can be achieved through several methods:

- Hydrogenation of Acrylonitrile: This is the primary industrial route for producing propionitrile .

- Ammoxidation of Propanol: Propionitrile can be synthesized from propanol using ammonia and oxygen .

- Dehydration of Propionamide: In laboratory settings, it may also be produced by dehydrating propionamide .

- Catalytic Reduction: Another method involves the catalytic reduction of acrylonitrile .

Interaction studies involving propionitrile focus on its reactivity with various substances:

- Reactivity with Acids and Bases: Propionitrile is incompatible with strong acids, bases, oxidizing agents, and reducing agents. Notably, it can explode when mixed with N-bromosuccinimide under certain conditions .

- Toxicological Studies: Research has highlighted its toxicological profile, emphasizing the need for protective measures during handling due to its irritant effects and potential for cyanide release upon metabolism .

Several compounds share similarities with propionitrile, particularly within the nitriles category. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acetonitrile | CH₃CN | Widely used solvent; lower boiling point than propionitrile. |

| Butyronitrile | C₄H₉N | Higher molecular weight; used in organic synthesis. |

| Isobutyronitrile | C₄H₉N | Branched structure; utilized in specialty chemicals. |

Uniqueness of Propionitrile

Propionitrile stands out due to its specific applications in pharmaceutical synthesis and its unique reactivity profile compared to other nitriles. Its ability to serve as a precursor for various organic compounds while exhibiting significant biological activity makes it particularly valuable in both industrial and research contexts.

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.]

Color/Form

XLogP3

Boiling Point

97.1 °C

97.2 °C @ 760 mm Hg

97 °C

207°F

Flash Point

36 °F (2 °C) (Closed Cup)

16 °C (Open Cup)

2 °C c.c.

36°F

Vapor Density

1.9 (Air= 1)

Relative vapor density (air = 1): 1.9

Density

SP GR: 0.7818 @ 20 °C/4 °C

Relative density (water = 1): 0.78

0.78

LogP

log Kow= 0.16

0.16

Odor

Melting Point

-92.8 °C

-91.8 °C

-92 °C

-133°F

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H300 (97.06%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (95.59%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H319 (94.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (85.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

47.39 mmHg

47.4 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 5.2

35 mmHg

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

68130-67-6

Wikipedia

Use Classification

Methods of Manufacturing

May be prepared by dehydration of propionamide (or propionic acid + ammonia) or by distilling ethyl sulfate & concentrated aq potassium cyanide

Hydrogenation of acrylonitrile is carried out with the use of copper, rhodium, or nickel catalysts.

Heating barium ethyl sulfate and potassium cyanide with subsequent distillation.

By product in the electrohydrodimerization of acrylonitrile to adiponitrile.

General Manufacturing Information

Propanenitrile: ACTIVE

Propanenitrile, 3-(C12-18-alkyloxy) derivs.: INACTIVE

Analytic Laboratory Methods

OSW Method 8240B-W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is applicable to various types of samples, regardless of water content, including ground water, aqueous sludge, caustic liquors, acid liquors, waste solvents, and oily waste. Detection limit = 100 ug/l.

OSW Method 8240B-S. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is applicable to various types of samples regardless of water content, including ground water, aqueous sludges, caustic liquors, acid liquors, waste solvents, oily waste, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments. Detection limit = 100 ug/l.

OSW Method 8015B. Nonhalogenated Organics Using GC/FID. This method is used to determine the concentration of various nonhalogenated volatile and semivolatile organic compounds including total petroleum hydrocarbons (TPH) by gas chromatography. Detection limit unspecified.

For more Analytic Laboratory Methods (Complete) data for PROPIONITRILE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

Dose- and time- response studies have been performed with dopamine agonists and antagonists using the cysteamine and propionitrile duodenal ulcer models in the rat. The experiments demonstrate that the chemical induced duodenal ulcer is prevented by bromocriptine, lergotrile mesylate and reduced by apomorphine or L-dopa.

Acute toxicity, in vitro metabolism, and structure-toxicity relations of aliphatic mononitriles were examined in mice pretreated with carbon tetrachloride. The LD50 in mice pretreated with carbon tetrachloride was increased in most nitriles compared to that in untreated animals with different degrees among compounds. Microsomal metabolism of nitriles to cyanide was completely inhibited when microsomes were prepared from livers of mice pretreated with carbon tetrachloride. Log(1/LD50-carbon tetrachloride)= -0.371 log p -0.152, and the equation was significant, provided aceto- and 3-hydroxypropionitrile were omitted from the analysis. These two compounds seem to be different from the others in exerting their biological effect.

The effect of ethanol on metabolism of 20 nitriles (including propionitrile) was studied in vivo and vitro in mice. The hepatic microsomal metabolizing activity for nitrile was at a maximum 13 hr after ethanol dosing (4.0 g/kg). Using microsomes from mice pretreated with ethanol under the above conditions, enhancement of the in vitro metabolism of nitriles was 1.00-1.83 compared with the glucose-treated control. When mice were orally given nitriles 13 hr after dosing with either ethanol (4.0 g/kg) or glucose (7.0 g/kg), the hepatic metabolizing activity of nitriles for the ethanol-treated group was always higher than that for the glucose group, although no change in the content of hepatic microsomal p450 was observed between the two groups. However, ethanol added to the induction mixture inhibited the in vitro metabolism of most nitriles. The results in the present study suggest that pretreatment with ethanol can enhance the acute toxicity of nitriles.

For more Interactions (Complete) data for PROPIONITRILE (7 total), please visit the HSDB record page.